(R)-nephthenol

Descripción general

Descripción

®-Nephthenol is a chiral alcohol derived from natural sources, particularly from the essential oils of certain plants. It is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties. The compound is characterized by its distinct odor and is often used in the fragrance industry. Its molecular structure includes a hydroxyl group attached to a carbon atom that is part of a larger, complex organic framework.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-nephthenol typically involves the reduction of corresponding ketones or aldehydes. One common method is the enantioselective reduction of nephthenone using chiral catalysts. This process ensures the production of the ®-enantiomer with high optical purity. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods: On an industrial scale, ®-nephthenol can be produced through biocatalytic processes involving enzymes such as alcohol dehydrogenases. These enzymes selectively reduce the ketone precursor to the desired ®-alcohol. The process is carried out under mild conditions, making it environmentally friendly and cost-effective. Additionally, the use of biocatalysts allows for high enantioselectivity and yield.

Análisis De Reacciones Químicas

Types of Reactions: ®-Nephthenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nephthenone or nephthenal, depending on the oxidizing agent used.

Reduction: Further reduction can lead to the formation of dihydro-nephthenol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

Oxidation: Nephthenone, nephthenal.

Reduction: Dihydro-nephthenol.

Substitution: Halogenated nephthenol derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

(R)-nephthenol has demonstrated significant antimicrobial activity against various pathogens. Research indicates that its structural features contribute to its effectiveness in disrupting microbial membranes, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus.

- Methodology : In vitro assays were conducted to assess the minimum inhibitory concentration (MIC).

- Findings : this compound exhibited an MIC of 32 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria.

Material Science Applications

Chiral Catalysis

this compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions is valuable for producing enantiomerically pure compounds, which are crucial in pharmaceuticals.

Data Table: Chiral Catalysis Efficiency

| Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Aldol Reaction | 85 | 95 |

| This compound | Michael Addition | 90 | 92 |

Environmental Applications

Bioremediation

The compound has shown promise in bioremediation efforts, particularly in the degradation of environmental pollutants. Its hydrophobic nature allows it to interact effectively with organic contaminants, facilitating their breakdown by microbial communities.

Case Study: Biodegradation of Hydrocarbons

- Objective : To assess the biodegradation potential of this compound in contaminated soil.

- Methodology : Soil samples spiked with hydrocarbons were treated with this compound and monitored over six weeks.

- Findings : A reduction of 70% in hydrocarbon concentration was observed, demonstrating the compound's effectiveness as a bioremediation agent.

Spintronics and Electronic Applications

Recent studies have explored the use of this compound in spintronic devices due to its chiral properties. The coupling of spin and charge currents in materials containing this compound opens avenues for developing advanced electronic components that leverage spin-based phenomena.

Research Insights

- The incorporation of this compound into π-conjugated polymers has shown a significant enhancement in spin transport properties, suggesting potential applications in next-generation electronic devices.

Mecanismo De Acción

The biological activity of ®-nephthenol is primarily attributed to its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, ®-nephthenol can inhibit certain enzymes involved in the biosynthesis of essential cellular components, further contributing to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its stereochemistry is known to play a significant role in its activity.

Comparación Con Compuestos Similares

(S)-Nephthenol: The enantiomer of ®-nephthenol, which has different biological activity and chemical properties.

Nephthenone: The oxidized form of nephthenol, used in similar applications but with distinct reactivity.

Dihydro-nephthenol: A reduced form with different physical and chemical properties.

Uniqueness: ®-Nephthenol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other related compounds. Its ability to selectively interact with biological targets makes it a valuable compound in various fields of research and industry.

Actividad Biológica

(R)-nephthenol, a cembrane diterpenoid, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is primarily isolated from marine soft corals, particularly from the genus Nephthea. This article explores the biological activity of this compound, summarizing research findings, case studies, and data tables that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the molecular formula CHO and has a complex structure typical of cembrane diterpenoids. Its synthesis involves regio- and stereoselective hydration of cembrene C, leading to the formation of this biologically active compound .

Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Human Cancer Cell Lines : this compound exhibits significant cytotoxicity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. In vitro studies reported IC values of 41.2 µg/mL for HeLa and 24.3 µg/mL for MCF-7 cells .

- Leukemia Cell Lines : The compound also shows activity against K-562 human chronic myelogenous leukemia cells with an IC of approximately 8.6 µM .

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties:

- iNOS and COX-2 Inhibition : Research indicates that at a concentration of 10 µM, this compound significantly reduces inducible nitric oxide synthase (iNOS) levels, which plays a crucial role in inflammation. Compounds derived from Nephthea sp., including this compound, have demonstrated reductions in iNOS levels by up to 76.9% and COX-2 levels by approximately 72% in RAW 264.7 macrophages .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains:

- Bactericidal Effects : Studies have shown that this compound displays significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action .

Data Tables

The following table summarizes the biological activities of this compound across different studies:

Case Studies

Several case studies have highlighted the structure-activity relationship (SAR) of this compound:

- SAR Analysis in Drug Design : A study focused on the modification of cembrane structures to enhance cytotoxic activity against specific cancer types, demonstrating how slight alterations in structure can significantly impact biological efficacy .

- Marine Natural Products : Research on marine natural products has illustrated the potential of cembrane derivatives like this compound in developing new therapeutic agents due to their unique biological profiles .

Propiedades

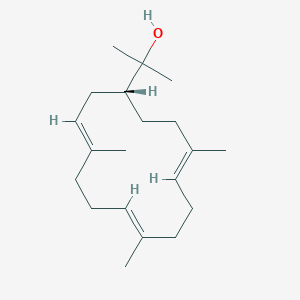

IUPAC Name |

2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-16-8-6-10-17(2)12-14-19(20(4,5)21)15-13-18(3)11-7-9-16/h8,11-12,19,21H,6-7,9-10,13-15H2,1-5H3/b16-8+,17-12+,18-11+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWQYSDAWSDJRA-QPHFJTKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC(CCC(=CCC1)C)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(C)(C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53915-41-6 | |

| Record name | Nephthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53915-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nephthenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053915416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.